3-(氯甲基)-4-丙基-1,2-噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

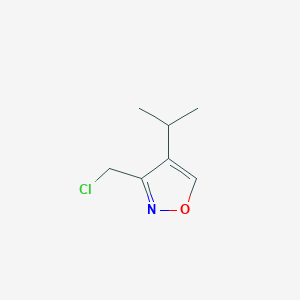

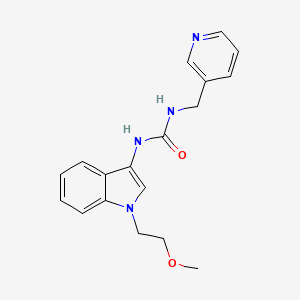

3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole is a chemical compound that belongs to the class of oxazoles, a type of heterocyclic aromatic organic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. This compound is of interest due to its potential utility in various chemical syntheses and applications in materials science, pharmaceuticals, and agricultural chemicals.

Synthesis Analysis

The synthesis of related 1,2-oxazole derivatives often involves strategies such as the cyclodehydration of amido alcohols or the reaction of epoxides with nitrogen nucleophiles. The specific synthesis of 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole may involve halogenation steps to introduce the chloromethyl group, along with methods to incorporate the propan-2-yl substituent on the oxazole ring.

Molecular Structure Analysis

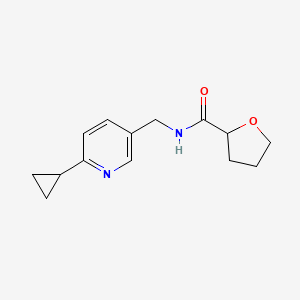

The molecular structure of 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole features a five-membered oxazole ring with a chloromethyl group attached to the third position and a propan-2-yl group at the fourth position. This structure is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing insights into its electronic configuration and spatial arrangement.

Chemical Reactions and Properties

This compound participates in various chemical reactions, especially as a precursor for further functionalization due to the presence of the reactive chloromethyl group. It can undergo nucleophilic substitution reactions with N- and S-nucleophiles, facilitating the synthesis of a wide array of derivatives. Its reactivity is influenced by the electron-withdrawing effects of the oxazole ring and the electron-donating effects of the propan-2-yl group.

Physical Properties Analysis

The physical properties of 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. These properties are determined by the compound's molecular structure, particularly the interactions between the oxazole ring and substituents.

Chemical Properties Analysis

Chemically, 3-(Chloromethyl)-4-propan-2-yl-1,2-oxazole exhibits properties typical of halogenated heteroaromatics, including reactivity towards nucleophiles, potential for participating in coupling reactions, and utility in the synthesis of more complex molecules. Its stability under various conditions and reactivity patterns are of particular interest for synthetic applications.

For detailed scientific studies and further reading on the synthesis, molecular structure, and properties of related compounds, refer to the following sources:

- Stepanov, A. I., Dashko, D. V., & Stepanova, E. (2019). 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan –a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives. Chemistry of Heterocyclic Compounds.

- Yamane, T., Mitsudera, H., & Shundoh, T. (2004). A New Approach to the Synthesis of 2-Aryl-4-halomethyl-5-methyl-1,3-oxazoles by Highly Regioselective Direct Halogenation with NBS or NCS/MeCN. Synthesis.

科学研究应用

合成扩展噁唑 II

2-(卤甲基)-4,5-二苯基噁唑,包括氯甲基类似物,因其在2位反应中作为支架的反应性而备受关注。氯甲基化合物特别用于制备各种取代噁唑,展示了它们在化学合成和潜在药物活性分子开发中的多功能性(Patil & Luzzio, 2016)。

3-氨基-4-[5-(氯甲基)-1,2,4-噁二唑-3-基]呋喃的化学性质

这种化合物被广泛研究其化学性质,包括氨基的酰化和氯甲基团与各种亲核试剂的反应。这些化学研究突显了该化合物的多功能性质,使其成为制备多样化1,2,5-噁二唑衍生物的重要合成物(Stepanov et al., 2019)。

对亚硝酮加成的机理研究

研究锂化的2-烷基和2-(氯代烷基)-4,5-二氢-1,3-噁唑与亚硝酮的加成揭示了复杂的反应途径和各种结构复杂产物的形成。对反应机理的洞察突显了该化合物在合成化学中的潜力,尤其是在立体选择性加成中(Capriati et al., 2002)。

衍生物的合成和官能化

合成含异噁唑基苯甲醛

通过5-氯甲基-3-甲基-1,2-噁唑与苯甲醛的反应合成功能取代的含异噁唑基苯甲醛突显了该化合物在创造功能多样且潜在药理活性衍生物中的实用性(Dikusar et al., 2013)。

合成和评价1,3-噁唑并联吡啶-吡唑烷的活性

合成和随后评价新型1,3-噁唑衍生物的抗癌和抗菌活性标志着该化合物在药物化学中的作用。这些衍生物提供的结构化和官能团变化标志着它们在药物发现和制药科学中的重要性(Katariya et al., 2021)。

属性

IUPAC Name |

3-(chloromethyl)-4-propan-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)6-4-10-9-7(6)3-8/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTORKLEZSPCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CON=C1CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2481225.png)

![N-[(Z)-1-(4-ethoxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2481226.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)

![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)